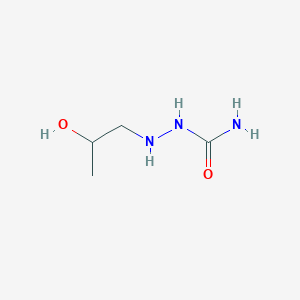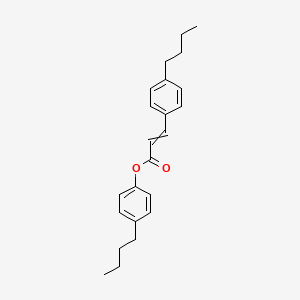
4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate is an organic compound with the molecular formula C20H24O2. It is an ester formed from the reaction of 4-butylphenol and 3-(4-butylphenyl)prop-2-enoic acid. This compound is known for its aromatic properties and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate typically involves the esterification reaction between 4-butylphenol and 3-(4-butylphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality ester.
Análisis De Reacciones Químicas
Types of Reactions
4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-butylbenzoic acid or 4-butylacetophenone.
Reduction: Formation of 4-butylphenylpropan-2-ol.
Substitution: Formation of 4-nitro-4-butylphenyl 3-(4-butylphenyl)prop-2-enoate or 4-bromo-4-butylphenyl 3-(4-butylphenyl)prop-2-enoate.
Aplicaciones Científicas De Investigación
4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar ester structure but with a methoxy group instead of a butyl group.
tert-Butyl (2E)-3-(4-formylphenyl)prop-2-enoate: Contains a formyl group instead of a butyl group.
Uniqueness
4-Butylphenyl 3-(4-butylphenyl)prop-2-enoate is unique due to its specific substitution pattern with butyl groups on both aromatic rings
Propiedades
Número CAS |
51684-87-8 |
|---|---|
Fórmula molecular |
C23H28O2 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(4-butylphenyl) 3-(4-butylphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H28O2/c1-3-5-7-19-9-11-21(12-10-19)15-18-23(24)25-22-16-13-20(14-17-22)8-6-4-2/h9-18H,3-8H2,1-2H3 |
Clave InChI |
ZOTDVRYJUROBIL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


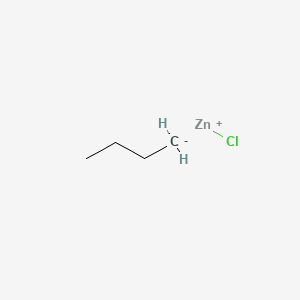
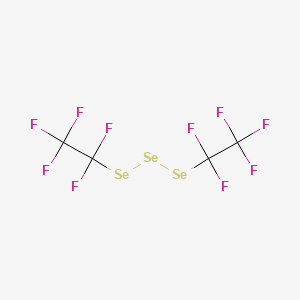
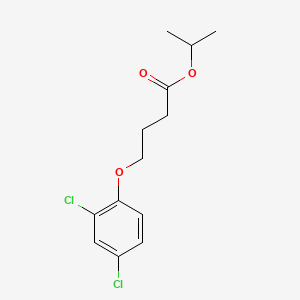
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)

![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)


